![molecular formula C8H6N2O3S B1349435 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 32278-56-1](/img/structure/B1349435.png)

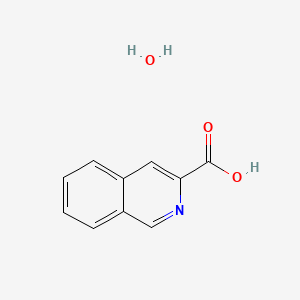

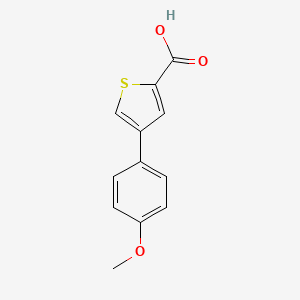

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (MOPC) is a heterocyclic compound with a broad range of applications in the synthesis of pharmaceuticals and other compounds. It is a common intermediate in the synthesis of various compounds and has been used in the preparation of drugs, dyes, and other compounds. MOPC is a key intermediate in the synthesis of several drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs.

Scientific Research Applications

Synthesis and Chemical Properties

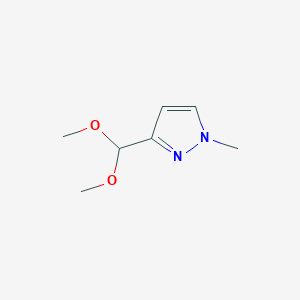

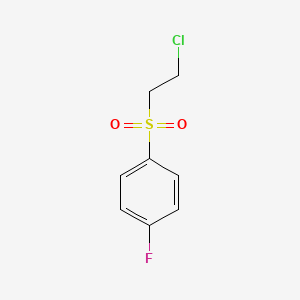

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid and its derivatives have been extensively studied for their synthesis methodologies and potential as precursors for a variety of chemical reactions. For instance, the compound has been used as a starting material for the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, showcasing its versatility in the formation of primary and secondary amide derivatives through reactions with amines (Peterlin-Mašič et al., 2000). Additionally, its structural modifications have been studied to understand changes in supramolecular aggregation, providing insights into conformational features and intermolecular interaction patterns (Nagarajaiah & Begum, 2014).

Potential Biological Activities

Research has also explored the biological activities associated with thiazolo[3,2-a]pyrimidine derivatives, including anti-inflammatory properties. For example, some derivatives have been synthesized and shown to exert moderate anti-inflammatory activity, indicating the potential of these compounds for therapeutic applications (Tozkoparan et al., 1999). This highlights the significance of such compounds in medicinal chemistry and drug design.

Structural and Conformational Analysis

The structural and conformational aspects of thiazolo[3,2-a]pyrimidine derivatives have been a subject of interest as well. Crystallographic studies, for instance, have provided valuable information regarding the spatial structures of these compounds, aiding in the understanding of their chemical behavior and potential for forming new compounds (Ukrainets et al., 2017).

Synthetic Applications and Derivatives

The synthetic versatility of this compound is further demonstrated through the preparation of novel thiazolo[3,2-a]pyrimidines with significant anti-inflammatory and antinociceptive activities (Alam et al., 2010). These findings underscore the potential of thiazolo[3,2-a]pyrimidine derivatives in the development of new therapeutic agents.

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets leading to changes at the molecular level .

Biochemical Pathways

The compound may influence various pathways and their downstream effects based on its interaction with its targets .

Result of Action

The compound’s action may lead to various effects at the molecular and cellular level .

Action Environment

Environmental factors may play a role in the compound’s action .

properties

IUPAC Name |

2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-4-3-10-6(11)5(7(12)13)2-9-8(10)14-4/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPPMRSHTNROCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358834 |

Source

|

| Record name | 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32278-56-1 |

Source

|

| Record name | 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.